mDPR-Val-Cit-PAB-MMAE

Overview

Description

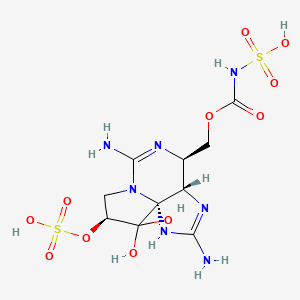

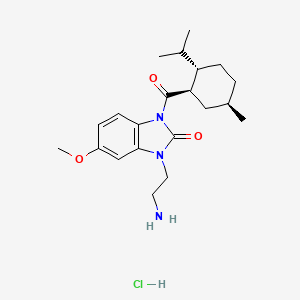

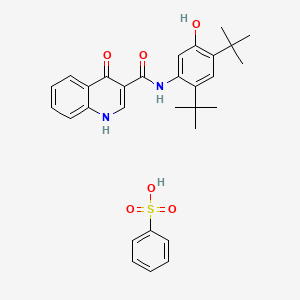

MDPR-Val-Cit-PAB-MMAE is a drug-linker conjugate for ADC (Drug-Linker Conjugates for ADC), consisting of a tubulin polymerization inhibitor MMAE and an ADC linker (peptide Val-Cit-PAB) composition . It’s a precursor of antibody drug conjugate .

Synthesis Analysis

The synthesis of mDPR-Val-Cit-PAB-MMAE involves the conjugation of MMAE to the lysosomally cleavable mDPR-Val-Cit-PAB linker . The linker moiety used for the conjugation process consists of a proteolytically-cleavable dipeptide, Val-Cit, and a PAB module, which simplifies effective and careful payload release in the target cancer cells .Molecular Structure Analysis

The molecular formula of mDPR-Val-Cit-PAB-MMAE is C67H101F3N12O17 . The IUPAC name is quite complex and can be found in the references .Chemical Reactions Analysis

The chemical reactions involved in the use of mDPR-Val-Cit-PAB-MMAE primarily relate to its role as a drug-linker conjugate for ADC. The linker undergoes self-elimination for the release of MMAE in its most native form following Val-Cit cleavage .Physical And Chemical Properties Analysis

MDPR-Val-Cit-PAB-MMAE has a molecular weight of 1403.58 . It is soluble in DMSO to a concentration of ≥ 100 mg/mL .Scientific Research Applications

Antibody-Drug Conjugate Development

mDPR-Val-Cit-PAB-MMAE is significantly relevant in the development of antibody-drug conjugates (ADCs). For instance, a study demonstrated its use in creating ADCs to treat B-cell malignancies resistant to traditional vc-MMAE conjugates (Yu et al., 2015). Another study explored the efficacy of ADCs using auristatin derivatives with dipeptide linkers, highlighting the importance of linker technology in ADC potency and specificity (Doronina et al., 2008).

Enhancing ADC Potency and Stability

Research has shown that modifying the linker in ADCs, such as using a Val-Cit linker, can significantly affect their in vivo stability and therapeutic index. This is evident in the development of mAb-Val-Cit-MMAE conjugates, which demonstrated greater specificity and reduced toxicity compared to other conjugates, leading to the regression and cure of tumor xenografts (Doronina et al., 2003).

Understanding Linker Systems in ADCs

A study compared β-glucuronide and vc-PAB linker systems in ADCs, investigating how these systems affect cellular accumulation of MMAE and overall cytotoxicity. This research suggests that different linker systems in ADCs can lead to distinct cellular mechanisms of drug delivery and efficacy (Okeley et al., 2014).

Investigation of Noninternalizing ADCs

Research into noninternalizing ADCs using dipeptide-based linkers like Val-Cit has shown that modifying a single amino acid in the linker can modulate ADC stability and anticancer activity. This highlights the role of protease-cleavable linkers in determining the efficacy of ADCs in cancer therapy (Dal Corso et al., 2017).

Innovative Cancer Therapy Approaches

An ADC combining a monoclonal anti-HER2 antibody with MMAE through a Val-Cit linker demonstrated potent anticancer activity in HER2-positive gastric cancer, showcasing the potential of such conjugates in targeted cancer therapy (Li et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDGTZXZKQAVTL-IIMIZLLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H100N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

mDPR-Val-Cit-PAB-MMAE | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.